6beta-Naltrexol

Opioid Use Disorder Receptor Pharmacology Inverse Agonism

6β-Naltrexol is the prototypical neutral antagonist at the μ-opioid receptor (MOR). Unlike naltrexone/naloxone, it blocks agonist binding without suppressing basal MOR signaling, thus attenuating withdrawal. Its peripheral selectivity and metabolite-specific PK profile make it indispensable for dissecting opioid dependence, peripheral opioid effects, and fetal opioid exposure. Procure for research requiring neutral antagonism unattainable with standard inverse agonists.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 49625-89-0
Cat. No. B159335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Naltrexol
CAS49625-89-0
Synonyms6 alpha-hydroxynaltrexone
6 alpha-naltrexol
6 beta-hydroxynaltrexone
6 beta-hydroxynaltrexone, hydrochloride
6 beta-naltrexol
6,beta-naltrexol
6alpha-hydroxynaltrexone
beta-naltrexol
N-cyclopropylmethyl-7,8-dihydro-14-hydroxynorisomorphine
naltrexol
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
InChIInChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1
InChIKeyJLVNEHKORQFVQJ-PYIJOLGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





6β-Naltrexol (CAS 49625-89-0): Procurement-Quality Profile for the Major Human Naltrexone Metabolite


6β-Naltrexol (6β-hydroxynaltrexone, developmental code AIKO-150) is a peripherally-selective, small-molecule μ-opioid receptor (MOR) antagonist [1]. It is the major active metabolite of naltrexone in humans, formed via reduction of the 6-keto group by hepatic enzymes [2]. Relative to its parent compound naltrexone, 6β-naltrexol exhibits approximately half the binding affinity for the μ-opioid receptor (MOR Ki ≈ 2.12 nM) but achieves 10- to 30-fold higher steady-state plasma concentrations due to extensive first-pass metabolism, thereby contributing significantly to the overall pharmacological duration of naltrexone therapy [3][4]. It is functionally characterized as a 'neutral antagonist' at the MOR, exhibiting markedly reduced inverse agonist activity compared to naltrexone and naloxone in opioid-dependent models [5]. This profile establishes 6β-naltrexol as a distinct research tool and a differentiated development candidate for conditions involving upregulated basal MOR signaling, such as opioid use disorder and fetal opioid exposure [6].

6β-Naltrexol vs. Naltrexone: Why Interchangeability Is Not Supported by Pharmacological or Analytical Data


Despite their structural relationship as parent and metabolite, 6β-naltrexol and naltrexone are not functionally interchangeable. Key differentiators include distinct receptor pharmacology (neutral vs. inverse agonism), divergent central nervous system (CNS) penetration profiles, and markedly different in vivo potency [1][2]. In opioid-dependent models, naltrexone acts as an inverse agonist, suppressing basal MOR signaling and precipitating severe withdrawal, whereas 6β-naltrexol behaves as a neutral antagonist, blocking agonist binding without suppressing basal activity, thereby attenuating withdrawal severity [3]. Furthermore, 6β-naltrexol exhibits limited blood-brain barrier (BBB) permeability, conferring peripheral selectivity that is not observed with the centrally active parent drug naltrexone [4]. Procurement of 6β-naltrexol, therefore, is driven by specific research or development needs requiring neutral antagonism, peripheral restriction, or a metabolite-specific pharmacokinetic profile—requirements that cannot be met by naltrexone or its alternative metabolites.

6β-Naltrexol: Quantitative Evidence of Differentiation from Naltrexone, Naloxone, and 6α-Naltrexol


Reduced Inverse Agonist Activity: 6β-Naltrexol vs. Naltrexone and Naloxone in Opioid-Dependent Mice

In opioid-dependent mice, 6β-naltrexol exhibits significantly reduced inverse agonist activity compared to both naltrexone and naloxone. While naltrexone and naloxone suppress basal [³⁵S]GTPγS binding in brain membranes (a measure of constitutive MOR activity) and precipitate severe withdrawal behaviors, 6β-naltrexol does not suppress basal binding and precipitates markedly less severe withdrawal [1]. This functional differentiation is critical for applications where avoiding withdrawal precipitation is paramount.

Opioid Use Disorder Receptor Pharmacology Inverse Agonism Withdrawal Neutral Antagonist

In Vivo Antagonist Potency: 6β-Naltrexol is 10- to 100-fold Less Potent than Naltrexone in Primates

In rhesus monkeys, 6β-naltrexol demonstrates a large in vivo potency difference compared to naltrexone. To block the antinociceptive effects of morphine, naltrexone was effective at doses of 0.0032–0.032 mg/kg, whereas 6β-naltrexol required doses of 0.32–3.2 mg/kg [1]. This represents a 100-fold difference in potency. Similarly, for precipitating withdrawal in morphine-dependent monkeys, the same dose ranges were effective, indicating that 6β-naltrexol's antagonist activity, while present, is substantially weaker on a mg/kg basis.

Opioid Antagonism Primate Pharmacology In Vivo Potency Naltrexone Precipitated Withdrawal

μ-Opioid Receptor (MOR) Binding Affinity: 6β-Naltrexol (Ki = 2.12 nM) vs. Naltrexone (Ki = 0.5 nM)

6β-Naltrexol binds to the human μ-opioid receptor (MOR) with high affinity, displaying a Ki of 2.12 nM [1]. This represents approximately a 4-fold lower affinity compared to its parent compound naltrexone, which has a reported Ki of 0.5 nM for the MOR [2]. Despite this difference in intrinsic binding affinity, 6β-naltrexol maintains high selectivity for MOR over the δ-opioid receptor (DOR; Ki = 213 nM, ~100-fold selectivity) and moderate selectivity over the κ-opioid receptor (KOR; Ki = 7.42 nM, ~3.5-fold selectivity) [1]. This profile confirms that 6β-naltrexol is a potent and selective MOR ligand, albeit slightly weaker than naltrexone.

Receptor Binding Affinity μ-Opioid Receptor Naltrexone Selectivity

Pharmacokinetic Differentiation: 6β-Naltrexol Exhibits a 3-fold Longer Terminal Half-Life than Naltrexone (12 h vs. 4 h)

Following oral administration of naltrexone, the terminal elimination half-life (t½) of the metabolite 6β-naltrexol is approximately 12 hours, which is three times longer than that of the parent drug naltrexone (t½ ≈ 4 hours) [1]. This substantial difference in half-life is a primary reason why 6β-naltrexol accumulates to concentrations 10- to 30-fold higher than naltrexone at steady state [2]. The longer half-life of 6β-naltrexol contributes to the extended duration of opioid receptor blockade observed clinically with naltrexone treatment, despite the parent drug's shorter presence in plasma.

Pharmacokinetics Half-Life Metabolism Naltrexone Bioavailability

Peripheral Selectivity: 6β-Naltrexol Readily Crosses the Placental Barrier but is Excluded from the Maternal Brain

A key differentiator of 6β-naltrexol is its limited ability to cross the blood-brain barrier (BBB), which confers peripheral selectivity [1]. Mass spectrometry studies in pregnant mice demonstrate that 6β-naltrexol is largely excluded from the maternal brain but, notably, readily crosses the placental barrier and achieves high concentrations in the fetal brain [2]. This unique distribution pattern—peripheral restriction in the mother combined with fetal CNS penetration—is not observed with naltrexone or naloxone, which readily enter both the maternal and fetal CNS. This property positions 6β-naltrexol as a candidate for specifically targeting fetal opioid receptors to mitigate the effects of prenatal opioid exposure, without inducing maternal CNS-mediated side effects or withdrawal.

Blood-Brain Barrier Placental Transfer Peripheral Antagonist Fetal Brain Maternal Brain

Validated Application Scenarios for 6β-Naltrexol in Research and Development


Investigating Functional Selectivity at the μ-Opioid Receptor (Neutral Antagonism vs. Inverse Agonism)

6β-Naltrexol is the prototypical neutral antagonist for the MOR. Unlike naltrexone and naloxone, which exhibit inverse agonist activity by suppressing basal receptor signaling, 6β-naltrexol blocks agonist binding without affecting constitutive activity [1]. This property makes it an essential tool for dissecting the role of basal MOR tone in opioid dependence, tolerance, and withdrawal. Researchers can use 6β-naltrexol to differentiate between effects mediated by agonist-evoked signaling versus those arising from suppression of constitutive activity, a distinction not possible with standard antagonists.

Studying Peripherally-Restricted Opioid Antagonism and Gut Motility

Due to its limited blood-brain barrier permeability, 6β-naltrexol is an ideal compound for investigating the effects of selective peripheral opioid receptor blockade [1]. It can be used to block opioid-induced constipation and other gastrointestinal effects without precipitating central withdrawal or interfering with centrally-mediated analgesia [2]. This application is critical for developing treatments for opioid-induced bowel dysfunction and for studying the role of peripheral opioid receptors in various physiological and pathological processes.

Developing Fetal-Selective Interventions for Prenatal Opioid Exposure

The unique ability of 6β-naltrexol to cross the placental barrier while being excluded from the maternal brain positions it as a lead candidate for fetal pharmacotherapy [1]. Research models of prenatal opioid exposure can utilize 6β-naltrexol to directly antagonize opioid receptors in the fetal brain, potentially mitigating the neurodevelopmental consequences of in utero opioid exposure, all while minimizing the risk of precipitating maternal withdrawal or interfering with maternal pain management. This is a high-value, niche application not addressable by other clinically available antagonists.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Naltrexone's Extended Duration of Action

6β-Naltrexol's 3-fold longer half-life and 10- to 30-fold higher steady-state concentrations compared to naltrexone are critical inputs for accurate PK/PD models of naltrexone therapy [1][2]. Researchers conducting clinical studies on naltrexone for alcohol or opioid use disorder must account for the significant and sustained contribution of the 6β-naltrexol metabolite to overall receptor occupancy and therapeutic effect. Analytical reference standards of 6β-naltrexol are essential for quantifying this metabolite in plasma to build robust population PK models and to understand inter-individual variability in naltrexone response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Naltrexol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.